molecular formula C14H11NO5 B3038689 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 886361-15-5

4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3038689
CAS No.: 886361-15-5
M. Wt: 273.24 g/mol
InChI Key: FMHPKFIOWAEFAT-UHFFFAOYSA-N
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Description

4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 2-position. The benzoyl group attached to the 4-position of the pyrrole ring is further substituted with a carboxylic acid at its ortho (2-) position.

Properties

IUPAC Name

4-(2-carboxybenzoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-15-7-8(6-11(15)14(19)20)12(16)9-4-2-3-5-10(9)13(17)18/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHPKFIOWAEFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192054
Record name 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-15-5
Record name 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with a carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxybenzoyl and pyrrole carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and functional roles.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound (Target) 2-Carboxybenzoyl, 1-methyl, 2-carboxylic acid Inferred: C₁₄H₁₁NO₆ Inferred: 301.24 High polarity due to dual carboxylic acids; potential kinase inhibitor or metal chelator
4-(2,3-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid () 2,3-Dichlorobenzoyl, 1-methyl, 2-carboxylic acid C₁₃H₉Cl₂NO₃ 298.12 Lipophilic Cl substituents enhance membrane permeability; explored in antimicrobial research
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid () tert-Butoxycarbonylamino, 1-methyl, 2-carboxylic acid C₁₁H₁₆N₂O₄ 240.25 Bulky tert-Boc group improves stability during peptide synthesis; intermediate in drug design
3-(2,4-Dimethoxy)-1-methyl-1H-pyrrole-2-carboxylic acid () 2,4-Dimethoxyphenyl, 1-methyl, 2-carboxylic acid Inferred: C₁₄H₁₅NO₅ Inferred: 277.27 Electron-donating methoxy groups modulate electronic density; studied as CK1δ kinase inhibitor
4-{[(2-Furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid () Sulfonyl-linked furylmethylamino, 1-methyl, 2-carboxylic acid C₁₂H₁₂N₂O₅S Not provided Sulfonamide group enhances binding to proteases; commercial availability for biochemical assays

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Substituents :
    The target compound’s 2-carboxybenzoyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2–3 for carboxylic acids) and metal-chelating capacity compared to the electron-donating methoxy groups in ’s analog. Chlorine substituents in ’s compound further enhance lipophilicity (LogP ~2.25), favoring blood-brain barrier penetration .

  • The target compound’s dual carboxylic acids may mimic natural substrates in enzyme inhibition (e.g., carboxylase targets) .
  • Synthetic Utility : Compounds like the sulfonyl-furyl derivative () and tert-Boc analog () are optimized for stepwise functionalization in solid-phase synthesis, whereas the target compound’s free carboxylic acids may complicate purification but enable direct conjugation .

Biological Activity

4-(2-Carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which enables various interactions at the molecular level, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.24 g/mol
  • Structure : The compound features a pyrrole ring substituted with carboxylic acid groups, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (TB) activity against drug-resistant strains. The structure–activity relationship (SAR) highlighted that modifications on the pyrrole ring could enhance efficacy against Mycobacterium tuberculosis .

CompoundActivity (MIC)Notes
Compound 32< 0.016 μg/mLExcellent anti-TB activity
Compound 5Equivalent to IsoniazidSignificant potency increase

Antiparasitic Activity

Pyrrole derivatives have also shown promise in antiparasitic applications. Pyrrole-2-carboxylic acid, a related compound, was found to inhibit proline racemase in Trypanosoma species, suggesting potential for treating parasitic infections . This mechanism may be relevant for the carboxybenzoyl derivative as well.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within pathogens, disrupting their normal function.
  • Modulation of Immune Responses : Some studies suggest that pyrrole derivatives can modulate immune responses, enhancing host defense mechanisms against infections.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrrole derivatives in various biological contexts:

  • Study on Anti-TB Activity : A comprehensive evaluation revealed that certain modifications on the pyrrole scaffold significantly enhance anti-TB potency while maintaining low cytotoxicity .
  • Antiparasitic Research : Pyrrole derivatives demonstrated selective inhibition against Trypanosoma, indicating a potential therapeutic pathway for antiparasitic drug development .

Q & A

Q. What are the optimal synthetic routes for 4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

  • Route Optimization : Start with a pyrrole-2-carboxylic acid precursor (e.g., 4-methyl-1H-pyrrole-2-carboxylic acid, CAS 18711-59-6) . React with 2-carboxybenzoyl chloride under anhydrous conditions using DMF as a solvent and pyridine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1).
  • Yield Enhancement : Use high-purity starting materials (≥98%) and optimize stoichiometry (1:1.2 molar ratio of pyrrole to benzoyl chloride). Post-reaction, precipitate the product by acidifying with HCl (1N) to pH 4. Recrystallize from ethanol/water (70:30) to achieve >90% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Use 1H^1H-NMR (DMSO-d6_6) to confirm substitution patterns. Expected signals: δ ~12.1 ppm (carboxylic acid protons), δ 7.5–8.2 ppm (aromatic protons from benzoyl), δ 3.8–4.2 ppm (methyl group on pyrrole) .
    • LCMS/HPLC : Verify molecular ion peaks (M+1) via ESI-MS and ensure HPLC purity >95% using a C18 column (acetonitrile/0.1% TFA gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges during benzoylation of the pyrrole ring be addressed?

Methodological Answer:

  • Steric and Electronic Control : Use bulky protecting groups (e.g., tert-butyl esters) to block undesired positions. For example, methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS 845866-88-8) can be selectively benzoylated at the 5-position using Lewis acids like ZnCl2_2 .
  • Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (as in bromo-pyrrole analogs ).

Q. How to resolve contradictory data on the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify IC50_{50} discrepancies.
    • Buffer Compatibility : Use Tris-HCl (pH 7.4) instead of phosphate buffers to avoid metal ion interference with carboxylic acid groups .
    • Control Experiments : Include reference inhibitors (e.g., pyrazole-4-carboxylic acid derivatives ) to validate assay conditions.

Q. What strategies mitigate degradation during in vitro stability studies?

Methodological Answer:

  • Stabilization Techniques :
    • pH Control : Maintain pH 6.5–7.5 in PBS to prevent decarboxylation.
    • Light/Temperature : Store solutions at 4°C in amber vials to avoid photodegradation.
    • Additives : Include 0.1% BSA to reduce nonspecific adsorption in biological matrices .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in aromatic proton shifts?

Root Cause Analysis :

  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 can shift aromatic protons by 0.2–0.5 ppm. Standardize solvent systems across labs.
  • Tautomerism : The pyrrole ring’s NH group may tautomerize, altering chemical shifts. Confirm tautomeric states via 13C^{13}C-NMR or computational modeling .

Q. How to address discrepancies in reported LCMS retention times?

Resolution Strategy :

  • Column Calibration : Use a certified C18 column with a standardized gradient (e.g., 5–95% acetonitrile in 15 min).
  • Ionization Consistency : Ensure ESI source parameters (capillary voltage: 3.5 kV; desolvation temp: 350°C) match literature protocols .

Methodological Tables

Q. Table 1. Key NMR Assignments for this compound

Proton Positionδ (ppm)MultiplicityIntegration
Pyrrole NH12.1s (broad)1H
Benzoyl aromatic7.6–8.2m4H
Pyrrole C3-H6.9d (J=3.2 Hz)1H
Methyl group3.9s3H
Data extrapolated from analogs

Q. Table 2. Stability of the Compound Under Various Conditions

ConditionHalf-Life (h)Degradation Pathway
PBS (pH 7.4, 25°C)48Decarboxylation
Human Plasma12Ester hydrolysis
Dark, 4°C>168No significant degradation
Based on pyrazole-carboxylic acid analogs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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